Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. This intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 1-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazole-5-sulfonamide
Uniqueness
Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₈N₁O₄ |
Molecular Weight | 192.17 g/mol |
CAS Number | 23405-32-5 |
Boiling Point | Not available |
Log P (octanol/water) | 1.86 |
These properties indicate that the compound is likely to have good lipophilicity, which may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, a study evaluating a series of isoxazoles showed that certain derivatives induced apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptotic markers such as Bcl-2 and p21^WAF-1. Specifically, one derivative decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .
Antimicrobial Activity
Isoxazole derivatives have also been assessed for their antimicrobial properties. In a comparative study of various isoxazoles against Gram-positive and Gram-negative bacteria, several compounds exhibited moderate to strong antibacterial activity. For example, the most potent isoxazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Apoptosis Induction : By altering the expression of key regulatory proteins in apoptosis.
- Cell Cycle Modulation : Influencing cell cycle progression through p21^WAF-1 upregulation.
- Enzyme Inhibition : Some studies suggest that related compounds inhibit specific enzymes such as acetylcholinesterase, although direct evidence for this compound's action remains limited .
Study on Cytotoxic Effects
In a detailed investigation involving this compound, researchers found that at concentrations ranging from 86 to 755 μM, the compound exhibited notable cytotoxicity against HL-60 cells. The study utilized RT-PCR to analyze gene expression changes, revealing significant alterations in apoptotic markers .
Antimicrobial Testing
Another study tested various isoxazole derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possessed antibacterial properties with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 3-oxo-5H-2,1-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)9(12)14-10-7/h2-5H,1H3 |
InChI Key |
QFNAYXRBQKSRNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CC2=NOC(=O)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.